3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Description
3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a furan-2-yl group. The furan group introduces oxygen-based polarity, while the piperidine-pyrazole core provides a scaffold for hydrogen bonding and steric interactions.
Properties
IUPAC Name |
3-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-11(7-14-5-1)9-16-10-12(8-15-16)13-4-2-6-17-13/h2,4,6,8,10-11,14H,1,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUXAAZLMXACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Overview
3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure of this compound features a piperidine ring, which is a common scaffold in many pharmaceuticals, combined with a furan and pyrazole moiety that contribute to its biological properties.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- IUPAC Name : 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to 3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine have shown significant inhibition of tumor growth and antiangiogenic effects in preclinical models. A study demonstrated that thioxothiazolidin derivatives with piperidine and furan exhibited notable anticancer activity, indicating a promising avenue for further exploration in cancer therapy .
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. Research indicates that compounds similar to 3-((4-(Furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibit significant antibacterial and antifungal activities. In vitro tests have reported minimum inhibitory concentrations (MIC) in the low microgram range against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | S. aureus | 0.22 - 0.25 | ACS Omega, 2021 |
| Pyrazole Derivative B | E. coli | 0.0039 - 0.025 | MDPI, 2024 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Studies have shown that compounds with the pyrazole structure can trigger apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
- Inhibition of Angiogenesis : The presence of specific moieties in these compounds may inhibit angiogenesis, thereby reducing tumor growth .
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways within microbial cells .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin, suggesting a potential for developing new cancer therapies based on this scaffold .
Scientific Research Applications
Biological Applications
Research indicates that 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibits significant biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Antimicrobial Properties
The furan and pyrazole moieties are known for their antimicrobial activities. Preliminary studies suggest that 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine may exhibit antibacterial and antifungal effects, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can modulate inflammatory pathways. The incorporation of the piperidine structure may enhance these effects, providing a basis for exploring its use in treating inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound's unique structure allows it to be explored in material science:
- Polymer Chemistry : Its reactivity can be harnessed to develop new polymeric materials with enhanced properties.
- Sensor Development : The electronic properties of furan and pyrazole derivatives can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers.
Case Studies
Several case studies highlight the potential applications of similar compounds:
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Compounds for Comparison :
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine ()
- Structure : Piperidine linked to pyrazole with a trifluoromethyl (-CF₃) substituent.
- Properties : Higher molar mass (219.21 g/mol), predicted density 1.41 g/cm³, pKa ~9.76.
- Comparison : The -CF₃ group is electron-withdrawing, enhancing metabolic stability but reducing solubility compared to the furan-2-yl group.
1-Ethyl-4-(1H-pyrazol-4-yl)piperidine () Structure: Ethyl-substituted piperidine with a pyrazole ring. Properties: Used in kinase inhibitor synthesis; the ethyl group increases lipophilicity.
4-(4-(Methylsulfonyl)phenyl)piperidine Derivatives ()
- Structure : Piperidine-pyrazole core with a sulfonylphenyl group.
- Properties : Enhanced binding affinity to kinase targets due to sulfone’s hydrogen-bonding capacity.
- Comparison : Bulkier substituents may hinder blood-brain barrier penetration compared to the compact furan group.
3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine () Structure: Piperidine with benzodioxole and fluorophenyl groups. Properties: Higher molar mass (C22H24F3N4O2S, 465.16 g/mol) and melting point (~150°C). Comparison: The fluorophenyl group introduces strong hydrophobic interactions, differing from the furan’s mixed polar/nonpolar profile.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds
The primary and most widely used approach to synthesize substituted pyrazoles, including those bearing furan substituents, is the cyclocondensation reaction between hydrazine or substituted hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This method efficiently forms the pyrazole ring system with diverse substitution patterns.
- Hydrazine reacts with 1,3-diketones or β-ketoesters to form pyrazoles in good to excellent yields.
- The presence of furan-2-yl substituents can be introduced via the corresponding furan-2-yl-substituted carbonyl precursors or by condensation with furfural derivatives.
- For example, condensation of hydrazine with 4-(furan-2-yl) substituted chalcones or furfural derivatives under reflux or microwave irradiation conditions can yield the pyrazole core with the furan substituent at the 4-position.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of furan-substituted pyrazoles, offering advantages such as reduced reaction times and improved yields.
- A typical procedure involves mixing equimolar amounts of the hydrazine derivative and the furan-containing aldehyde or ketone in the presence of a base (e.g., piperidine) and irradiating the mixture under microwave conditions (e.g., 300–600 W).
- This method has been demonstrated to produce the target pyrazole compounds with yields ranging from moderate to high, often with cleaner reaction profiles and shorter reaction times compared to classical reflux methods.
Specific Preparation of 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
The synthesis of 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine specifically involves:
Formation of the Pyrazole Core
- Starting from 4-(furan-2-yl)-1H-pyrazole derivatives, which can be synthesized by cyclocondensation of hydrazine hydrate with 4-(furan-2-yl) substituted α,β-unsaturated ketones or chalcones.
- Hydrazine hydrate condenses with the furan-substituted chalcone under reflux or microwave irradiation in the presence of a catalytic amount of piperidine or other bases.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate + 4-(furan-2-yl)chalcone, reflux in ethanol, catalytic piperidine, 2–3 h | 70–85 | Classical thermal method |
| Microwave-assisted cyclocondensation | Same reagents, microwave irradiation at 300–600 W for 5–15 min | 80–90 | Faster reaction, cleaner product profile |
| Piperidine introduction | Pyrazole aldehyde + piperidine, reductive amination (NaBH3CN or similar) in methanol, room temperature to reflux | 75–88 | Efficient N-alkylation or reductive amination |
Research Findings and Optimization
- Studies have shown that microwave-assisted methods significantly reduce reaction time while maintaining or improving yields for the pyrazole ring formation with furan substituents.
- The choice of solvent, base, and reaction temperature critically affects regioselectivity and yield in pyrazole synthesis.
- Using aprotic polar solvents such as dimethylformamide under acidic conditions can improve regioselectivity and yield in pyrazole formation from hydrazine and diketones.
- The piperidine substitution step is generally high yielding and can be optimized by controlling stoichiometry and reaction time to minimize side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine hydrate + furan-substituted chalcone | Reflux ethanol + piperidine catalyst | 70–85 | Simple, well-established |
| Pyrazole ring formation | Microwave-assisted cyclocondensation | Same as above | Microwave irradiation 300–600 W, 5–15 min | 80–90 | Rapid, high yield |
| Piperidine substitution | Reductive amination or alkylation | Pyrazole aldehyde + piperidine + reducing agent | Room temp to reflux methanol | 75–88 | Efficient, mild conditions |
Q & A
Q. What are the key considerations for synthesizing 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how can reaction yields be optimized?
Methodological Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis of intermediates. highlights the use of NaOH in dichloromethane for similar piperidine derivatives .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. emphasizes combining filtrates from repeated reactions to improve yield .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reactants (e.g., furan-2-carbaldehyde to pyrazole precursors). suggests using acetonitrile as a solvent for nucleophilic substitutions in analogous heterocyclic systems .
Q. How can the structural integrity of 3-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) using ESI-MS. reports exact mass calculations (e.g., 367.2008 g/mol for a related spiro-piperidine compound) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data among structural analogs of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at the furan or pyrazole rings) and compare bioactivity. demonstrates enhanced antimicrobial activity in 4-fluoro/chloro-substituted pyrazoles .
- Crystallographic Validation : Resolve discrepancies using X-ray diffraction to correlate 3D structures (e.g., dihedral angles, hydrogen bonding) with activity. identifies intramolecular C–H···N bonds stabilizing bioactive conformers .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing bioactivity. references pharmacopeial assays for validating compound purity and activity .
Q. How can molecular docking and dynamics simulations guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures (e.g., from PDB) and remove water/co-crystallized ligands. uses pyridine-containing analogs for receptor modeling .
- Ligand Parameterization : Assign charges using AM1-BCC for the furan-pyrazole-piperidine core. highlights imidazo[1,2-b]pyridazin-6-yl derivatives as kinase inhibitors .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P) to assess binding stability. ’s hydrogen-bonding motifs (e.g., S(6) ring motifs) can inform force field adjustments .
Q. What crystallographic techniques are critical for analyzing intermolecular interactions in this compound?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. reports asymmetric unit details (e.g., dihedral angles between aromatic rings) .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., C–H···F, C–H···O) using software like SHELXL. quantifies hydrogen-bond distances (e.g., 2.20–2.50 Å) and R21(7) ring motifs .
- Packing Diagrams : Generate 2D/3D visualizations (e.g., Mercury Software) to map crystal lattice interactions. illustrates ac-plane sheet formation via C–H···O bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
